2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one
Description
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1-one is a spirocyclic compound featuring a fused isoquinoline-piperidine scaffold. This structure serves as a key pharmacophore in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. The compound has been extensively studied for its dual functionality as a nitric oxide (NO)-releasing agent and phosphodiesterase 5 (PDE5) inhibitor, making it a candidate for cardiovascular and pulmonary therapeutics . Its synthesis involves multistep reactions, including spirocyclization, Boc protection/deprotection, and coupling with furoxan derivatives to introduce NO-donor moieties .
Properties
IUPAC Name |
spiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-10-3-1-2-4-11(10)13(9-15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRSNMAYWBCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207207 | |
| Record name | 2,3-Dihydrospiro[isoquinoline-4(1H),4′-piperidin]-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-65-8 | |
| Record name | 2,3-Dihydrospiro[isoquinoline-4(1H),4′-piperidin]-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrospiro[isoquinoline-4(1H),4′-piperidin]-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one typically involves the Pictet-Spengler reaction, where an N-(2-nitrophenyl)sulfonyl group is used as both an activating and protecting group . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Derivatives with Substituted Aromatic Rings
The biological and physicochemical properties of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1-one derivatives are highly dependent on substituents:
- Electron-Withdrawing Groups (e.g., nitro in 10d ): Increase binding affinity to SARS-CoV-2 Mpro via hydrogen bonds with CYS145 and SER144 .
- Electron-Donating Groups (e.g., methoxy in 10g ): Enhance solubility but reduce PDE5 inhibitory potency compared to unsubstituted analogs .
Comparison with Non-Spiro Isoquinoline Derivatives
- 1,2,3,4-Tetrahydroisoquinolines (e.g., papaverine analogs): Lack the spiro-piperidine scaffold, resulting in reduced conformational rigidity and 10–100× lower smooth muscle relaxant activity .
- Spiro[piperidine-4,2'-quinolines]: Exhibit similar spirocyclic rigidity but differ in aromatic substitution patterns, leading to distinct pharmacological profiles (e.g., lower NO release compared to 10j) .
Biological Activity
Overview
2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one is a heterocyclic compound characterized by a unique spiro structure linking an isoquinoline and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name : spiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1-one
- Molecular Formula : C13H16N2O
- CAS Number : 159634-65-8
- Physical Form : Powder
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that derivatives of spiro compounds can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 25 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various spiro compounds and tested their effects on human cancer cell lines. The results demonstrated that this compound exhibited cytotoxic effects against breast cancer cells with an IC50 value of 15 µM.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. The compound may modulate pathways related to apoptosis and cell proliferation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the Pictet-Spengler reaction. The structural uniqueness of this compound allows for diverse modifications that can enhance its biological activity.
Table: Structure-Activity Relationship
| Modification | Effect on Activity |
|---|---|
| Methylation at N-position | Increased antimicrobial activity |
| Hydroxyl substitution on isoquinoline ring | Enhanced anticancer potency |
Toxicity Studies
Preliminary toxicity studies indicate that while the compound shows promising biological activities, further investigations are necessary to evaluate its safety profile in vivo.
Q & A
Basic: What are the critical safety considerations for handling 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1-one in laboratory settings?
Answer:
When handling this compound, prioritize respiratory protection (e.g., NIOSH-approved P95 respirators) and full-body PPE to avoid skin/eye contact . Storage at 2–8°C in dry, inert atmospheres minimizes decomposition risks . For spill management, avoid dust generation, use vacuum collection, and ensure proper ventilation to limit inhalation exposure . Note that acute toxicity data are limited, so assume precautionary measures for oral, dermal, and respiratory hazards .
Basic: Which analytical techniques are essential for characterizing the purity and structure of this spiro compound?
Answer:
Structural confirmation requires ¹H/¹³C NMR to resolve spirocyclic stereochemistry and functional groups (e.g., carbonyl groups at δ ~170–200 ppm in ¹³C NMR) . GC-MS or HRMS (High-Resolution Mass Spectrometry) verifies molecular weight and fragmentation patterns, though molecular ion peaks may exhibit low intensity (e.g., 0.5–8% in GC-MS) . Purity analysis via HPLC (≥95% threshold) and TLC (using ethyl acetate/hexane gradients) is critical for synthetic intermediates .
Advanced: How can synthetic routes for this spiro compound be optimized to improve yield and scalability?
Answer:
Key strategies include:
- Catalyst selection : BF₃·OEt₂ promotes stereoselective cyclization (e.g., Prins cascade reactions), achieving >90% diastereoselectivity in spiro-ring formation .
- Solvent optimization : Polar aprotic solvents (e.g., NMP) enhance intermediate solubility during imidization steps .
- Stepwise purification : Silica gel chromatography or recrystallization minimizes byproducts, as seen in tert-butyl carbamate derivatives (55–74% yields) .
- Reaction monitoring : Real-time FTIR tracks carbonyl intermediates, while quenching tests identify side reactions (e.g., hydrolysis) .
Advanced: What factors influence the stereoselectivity of spiro[isoquinoline-4,4'-piperidin]-1-one synthesis?
Answer:
Stereoselectivity depends on:
- Substrate conformation : Pre-organized 3-((benzylamino)methyl)but-3-en-1-ol derivatives favor chair-like transition states during Prins cyclization, yielding single diastereomers .
- Lewis acid catalysis : BF₃·OEt₂ stabilizes oxocarbenium intermediates, directing nucleophilic attack to the less hindered position .
- Temperature control : Low temperatures (0–5°C) reduce epimerization risks in chiral intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Answer:
- Systematic substitution : Introduce electron-withdrawing (e.g., fluorine) or donating groups (e.g., methoxy) at C-2/C-3 to modulate lipophilicity and target binding .
- Biological assays : Prioritize in vitro enzyme inhibition (e.g., PDE5 or kinase targets) and in vivo pharmacokinetics (e.g., bioavailability in rodent models) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with active sites, guiding rational design .
Advanced: How should researchers address contradictions in synthetic yield data across studies?
Answer:
- Parameter auditing : Compare catalyst loading (e.g., 10% Pd/C vs. 5%) and reaction duration (e.g., 16-hour hydrogenation vs. 24-hour) .
- Impurity profiling : Use LC-MS to identify side products (e.g., de-Boc derivatives) that reduce yields .
- Reproducibility protocols : Standardize solvent drying (e.g., molecular sieves) and inert atmosphere purity (N₂ vs. Ar) .
Advanced: What methodologies are recommended for evaluating the compound’s potential in neurodegenerative disease research?
Answer:
- Target engagement : Screen against acetylcholinesterase (AChE) or NMDA receptors via fluorescence-based assays .
- Blood-brain barrier (BBB) penetration : Use in silico predictors (e.g., BBB Score) and in vitro models (e.g., MDCK-MDR1 monolayers) .
- Toxicity profiling : Assess mitochondrial toxicity (MTT assay) and genotoxicity (Ames test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
